2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2169998-41-6
VCID: VC2900544
InChI: InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H
SMILES: C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl
Molecular Formula: C11H14ClF3N2
Molecular Weight: 266.69 g/mol

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride

CAS No.: 2169998-41-6

Cat. No.: VC2900544

Molecular Formula: C11H14ClF3N2

Molecular Weight: 266.69 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride - 2169998-41-6

Specification

CAS No. 2169998-41-6
Molecular Formula C11H14ClF3N2
Molecular Weight 266.69 g/mol
IUPAC Name 2-piperidin-4-yl-6-(trifluoromethyl)pyridine;hydrochloride
Standard InChI InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H
Standard InChI Key RGLVCLCPJMRJCL-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl
Canonical SMILES C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₄ClF₃N₂, with a molecular weight of 266.69 g/mol. Its hydrochloride salt form suggests improved solubility in aqueous media, a critical factor for drug formulation. The pyridine core provides planar aromaticity, while the trifluoromethyl group introduces electron-withdrawing effects, potentially influencing binding interactions with biological targets .

Table 1: Key Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₄ClF₃N₂
Molecular Weight266.69 g/mol
Salt FormHydrochloride
Functional GroupsPyridine, piperidine, trifluoromethyl

Synthesis and Characterization

Synthetic Routes

The synthesis of pyridine derivatives with piperidine and trifluoromethyl substituents typically involves multi-step strategies. For example:

  • Pyridine Ring Formation: Initial construction of the pyridine core via cyclization reactions.

  • Substituent Introduction:

    • Piperidine Addition: Likely achieved through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

    • Trifluoromethyl Group Incorporation: Introducing CF₃ via electrophilic trifluoromethylation or using trifluoromethyl-containing building blocks .

Table 2: General Synthetic Approaches for Related Compounds

StepReagents/ConditionsPurpose
Pyridine FormationNH₄I/Na₂S₂O₄-mediated cyclizationConstructs pyridine ring
Piperidine InstallationPalladium-catalyzed couplingAttaches piperidin-4-yl group
CF₃ Group AdditionTrifluoromethylating agents (e.g., Umemoto reagents)Introduces electron-withdrawing CF₃

Characterization Techniques

Analytical methods for confirming identity and purity include:

  • NMR Spectroscopy: To validate aromatic proton environments and piperidine ring structure.

  • Mass Spectrometry: High-resolution MS for molecular ion confirmation.

  • HPLC: Purity assessment through chromatographic separation .

Challenges and Limitations

Knowledge Gaps

  • Lack of Published Biological Data: No reported IC₅₀ values, receptor binding assays, or in vivo studies.

  • Selectivity Concerns: Potential off-target effects due to structural similarities to other piperidine derivatives.

  • Pharmacokinetic Uncertainty: Absorption, distribution, metabolism, and excretion (ADME) profiles remain undefined.

Future Directions

Prioritized Research Opportunities

  • Biological Profiling:

    • In Vitro Assays: Evaluate binding to GPCRs, kinases, or viral proteases.

    • Cellular Models: Assess cytotoxicity and functional effects in neuronal or metabolic cell lines.

  • Structure-Activity Relationship (SAR) Studies:

    • Modify substituents (e.g., varying piperidine side chains) to optimize potency and selectivity.

  • Formulation Development:

    • Explore prodrug strategies to improve solubility or target-specific delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator